molecular formula C8H7ClF2 B1442908 1-(2-Chloroethyl)-2,4-difluorobenzene CAS No. 119779-13-4

1-(2-Chloroethyl)-2,4-difluorobenzene

Cat. No.: B1442908
CAS No.: 119779-13-4
M. Wt: 176.59 g/mol
InChI Key: ZMMPLIBTPXYTPJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethyl group and two fluorine atoms at the 2 and 4 positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with ethylene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Scientific Research Applications

1-(2-Chloroethyl)-2,4-difluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloroethyl)-2,4-difluorobenzene is unique due to the presence of both the chloroethyl group and two fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

1-(2-chloroethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPLIBTPXYTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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